molecular formula C48H74O14 B10829645 Ivermectin-d2

Ivermectin-d2

Cat. No.: B10829645
M. Wt: 877.1 g/mol
InChI Key: AZSNMRSAGSSBNP-CTSZMUEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ivermectin-d2 involves the incorporation of deuterium atoms into the ivermectin molecule. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of regular ivermectin but with the addition of deuterated reagents. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: Ivermectin-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and deuterated derivatives of ivermectin .

Scientific Research Applications

Ivermectin-d2 has a wide range of scientific research applications:

Mechanism of Action

Ivermectin-d2, like ivermectin, exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and death of the parasite . Additionally, ivermectin has been shown to interact with other molecular targets, including GABA-gated chloride channels .

Comparison with Similar Compounds

Uniqueness of Ivermectin-d2: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research settings. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C48H74O14

Molecular Weight

877.1 g/mol

IUPAC Name

(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+

InChI Key

AZSNMRSAGSSBNP-CTSZMUEMSA-N

Isomeric SMILES

[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H]

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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